Methyl 6-Oxo-2,4-cis,trans-hexadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-Oxo-2,4-cis,trans-hexadienoate: is a chemical compound with the molecular formula C7H8O3. It is an intermediate in the synthesis of various organic compounds and is known for its unique structural properties, which include both cis and trans configurations of double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-Oxo-2,4-cis,trans-hexadienoate can be synthesized through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions to achieve the desired cis and trans configurations. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of advanced catalysts and continuous monitoring of reaction parameters ensures high yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-Oxo-2,4-cis,trans-hexadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Methyl 6-Oxo-2,4-cis,trans-hexadienoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-Oxo-2,4-cis,trans-hexadienoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways can vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methyl 6-Oxo-2,4-cis,trans-hexadienoate include:
cis,cis-2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid: This compound shares a similar structural framework but differs in functional groups and configurations.
(2E,4E,6Z)-2,4,6-Decatrienoic Acid Methyl Ester: Another related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific cis and trans configurations, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H8O3 |
---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
methyl (2Z,4E)-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6-8/h2-6H,1H3/b4-2+,5-3- |
InChI-Schlüssel |
OKCKDXOUJKZELN-HZDAAVBUSA-N |
Isomerische SMILES |
COC(=O)/C=C\C=C\C=O |
Kanonische SMILES |
COC(=O)C=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.